molecular formula C15H12ClNO3 B1613066 2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine CAS No. 890100-47-7

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine

Cat. No. B1613066
M. Wt: 289.71 g/mol
InChI Key: HGDSAUTYEMJTPJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine, also known as 2-chloro-5-ECBP, is a pyridine derivative that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 286.8 g/mol. In recent years, 2-chloro-5-ECBP has been extensively investigated due to its unique properties, including its ability to act as a reagent in organic synthesis and its potential applications in biological research. In

Scientific Research Applications

Synthesis and Fluorescence Probing

One of the significant applications of pyridine derivatives in scientific research includes their use in the synthesis of novel compounds for fluorescence probing. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating efficient fluorescent probing capabilities for mercury ions both in acetonitrile and in buffered aqueous solutions (Shao et al., 2011).

Liquid Crystal Synthesis

The derivatives of 2-hydroxypyridine, specifically 5-[2-(4-substitutedphenyl)diazenyl]pyridin-2-yl 4ʹ-alkoxybenzoate, have been synthesized and shown significant applications in creating new liquid crystals. These materials exhibit diverse mesophase behavior, which is crucial for applications in display technologies and materials science, with properties heavily influenced by the alkoxy chain length and terminal polar substituents (Hagar et al., 2020).

Catalytic Activity in Transition Metal Complexes

Pyridine derivatives are utilized in forming N-heterocyclic complexes with metals such as rhodium and palladium, showing significant potential in catalysis. These complexes have applications in various chemical reactions, including ethylene oligomerization and polymerization, showcasing the versatility of pyridine derivatives in facilitating diverse catalytic processes (Simons et al., 2003).

Antimicrobial Activity

New pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid and other substrates have been investigated for their antimicrobial activity. These studies have revealed variable and modest effectiveness against various bacterial and fungal strains, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

ethyl 2-(6-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)12-6-4-3-5-11(12)14(18)10-7-8-13(16)17-9-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDSAUTYEMJTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641785
Record name Ethyl 2-(6-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine

CAS RN

890100-47-7
Record name Ethyl 2-[(6-chloro-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(6-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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